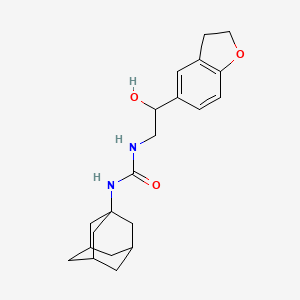

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((1R,3S)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a derivative of urea featuring an adamantane moiety, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Adamantane moiety : Known for its unique three-dimensional structure, contributing to the compound's lipophilicity and potential receptor interactions.

- Dihydrobenzofuran group : This component may influence the compound's pharmacokinetic properties and biological interactions.

- Urea functional group : Often associated with biological activity, particularly as an inhibitor of various enzymes.

Molecular Formula

Molecular Weight

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that compounds with urea functionalities can act as potent inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is significant because this enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular function and inflammation regulation.

Table 1: Inhibitory Activity of Urea Derivatives on sEH

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| This compound | TBD | |

| 1,3-disubstituted urea derivatives | 0.4 - 21.7 | |

| Other urea derivatives | Varies |

Antiparkinsonian Activity

The adamantane derivatives have been studied for their antiparkinsonian effects. The structural similarity to known antiparkinsonian agents suggests potential efficacy in treating Parkinson's disease symptoms.

Case Study: Efficacy in Animal Models

A study demonstrated that a related adamantane-based compound improved motor function in rodent models of Parkinson's disease, suggesting a similar potential for the compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Adamantane Urea : Utilizing isocyanate chemistry to introduce the adamantane moiety.

- Substitution Reactions : Incorporating the dihydrobenzofuran group through nucleophilic substitution.

Synthesis Pathway

A proposed synthetic pathway includes:

- Reaction of an appropriate isocyanate with a substituted amine.

- Followed by coupling with a dihydrobenzofuran derivative.

Research Findings

Recent studies have focused on optimizing the biological activity of urea derivatives through structural modifications. Enhancements in solubility and bioavailability have been reported by incorporating polar functional groups into the alkyl chains.

Table 2: Structural Modifications and Their Effects

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds featuring the adamantane moiety exhibit significant anticancer properties. The introduction of the 2,3-dihydrobenzofuran group enhances the compound's ability to inhibit tumor growth. For instance, derivatives of adamantyl ureas have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neurological Applications : The adamantane structure is well-known for its neuroprotective effects. Compounds similar to 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory properties, which can be beneficial in neuroprotection .

Biochemical Applications

Enzyme Inhibition : The compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Research indicates that derivatives with adamantyl groups can effectively inhibit sEH activity, providing a pathway for developing anti-inflammatory drugs. For example, the introduction of specific substituents on the adamantane core has been shown to enhance binding affinity and selectivity towards sEH .

Drug Delivery Systems : The unique properties of adamantane derivatives allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. This application is particularly relevant in designing targeted therapies for cancer treatment .

Material Science

Polymer Composites : The incorporation of adamantane-based compounds into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research has demonstrated that these composites can exhibit improved resistance to degradation and better performance under stress conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of adamantyl urea derivatives demonstrated their efficacy against breast cancer cells. The derivatives were synthesized and tested for cytotoxicity using MTT assays. Results showed that compounds with higher hydrophobic character exhibited greater cytotoxic effects, suggesting a structure-activity relationship that could be exploited for developing new anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of Alzheimer's disease highlighted the neuroprotective effects of adamantane derivatives. Treatment with these compounds resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings support the potential use of such compounds in therapeutic strategies for neurodegenerative disorders .

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c24-18(16-1-2-19-17(8-16)3-4-26-19)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,24H,3-7,9-12H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRJWXMXTHUPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.